molecular formula C6H5ClN2O3 B1404804 6-Chloro-3-methoxy-2-nitropyridine CAS No. 1616526-81-8

6-Chloro-3-methoxy-2-nitropyridine

Cat. No.: B1404804
CAS No.: 1616526-81-8
M. Wt: 188.57 g/mol
InChI Key: BSAKOOHPKGWCJR-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-nitropyridine is a pyridine derivative with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring. It is a pale yellow crystalline solid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2-nitropyridine typically involves the nitration of 2-chloro-6-methoxypyridine. One common method includes the reaction of 2-chloro-6-methoxypyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 2nd position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-2-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate where the chloro group is replaced by another group through the action of a palladium catalyst. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Comparison: 6-Chloro-3-methoxy-2-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group at the 3rd position can affect the electron density on the pyridine ring, making it more or less reactive in certain reactions compared to its analogs .

Properties

IUPAC Name

6-chloro-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAKOOHPKGWCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287804
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-81-8
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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